

# Spectroscopic Analysis of Mesitylene Oxide: A Comparative Guide

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## Compound of Interest

Compound Name: Mesitylene oxide

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This guide provides a comprehensive comparison of the spectroscopic properties of **mesitylene oxide** with two alternative  $\alpha,\beta$ -unsaturated ketones: 3-penten-2-one and 4-hexen-3-one. The data presented is crucial for the identification, characterization, and quality control of these compounds in research and development settings.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **mesitylene oxide**, 3-penten-2-one, and 4-hexen-3-one.

### $^1\text{H}$ NMR Spectral Data ( $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ , ppm) and Multiplicity	Assignment
Mesitylene Oxide	6.09 (s)	C=CH
2.16 (s)	CH <sub>3</sub> -C=	
2.14 (s)	CH <sub>3</sub> -C=O	
1.89 (s)	(CH <sub>3</sub> ) <sub>2</sub> C=	
3-Penten-2-one	6.84 (dq, J = 15.8, 6.9 Hz)	=CH-CH <sub>3</sub>
6.08 (dq, J = 15.8, 1.7 Hz)	-CO-CH=	
2.24 (s)	CH <sub>3</sub> -CO-	
1.89 (dd, J = 6.9, 1.7 Hz)	=CH-CH <sub>3</sub>	
4-Hexen-3-one	6.79 (dt, J = 15.7, 6.9 Hz)	=CH-CH <sub>3</sub>
6.07 (d, J = 15.7 Hz)	-CO-CH=	
2.54 (q, J = 7.4 Hz)	-CO-CH <sub>2</sub> -	
1.87 (d, J = 6.9 Hz)	=CH-CH <sub>3</sub>	
1.07 (t, J = 7.4 Hz)	-CH <sub>2</sub> -CH <sub>3</sub>	

## <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ , ppm)	Assignment
Mesitylene Oxide	197.48	C=O
154.12	(CH <sub>3</sub> ) <sub>2</sub> C=	
123.70	=CH	
30.98	CH <sub>3</sub> -C=O	
26.85	(CH <sub>3</sub> ) <sub>2</sub> C=	
19.88	(CH <sub>3</sub> ) <sub>2</sub> C=	
3-Penten-2-one	198.4	C=O
144.1	=CH-CH <sub>3</sub>	
131.9	-CO-CH=	
26.9	CH <sub>3</sub> -CO-	
18.2	=CH-CH <sub>3</sub>	
4-Hexen-3-one	200.8	C=O
143.1	=CH-CH <sub>3</sub>	
131.7	-CO-CH=	
35.5	-CO-CH <sub>2</sub> -	
18.2	=CH-CH <sub>3</sub>	
8.2	-CH <sub>2</sub> -CH <sub>3</sub>	

## Infrared (IR) Spectral Data (Neat)

Compound	Wavenumber (cm <sup>-1</sup> )	Assignment
Mesitylene Oxide	~2976, 2939, 2915	C-H stretch (sp <sup>3</sup> )[1]
~1690	C=O stretch (α,β-unsaturated ketone)[1]	
~1620	C=C stretch[1]	
3-Penten-2-one	~2920	C-H stretch (sp <sup>3</sup> )
~1674	C=O stretch (α,β-unsaturated ketone)	
~1630	C=C stretch	
4-Hexen-3-one	~2975	C-H stretch (sp <sup>3</sup> )
~1698	C=O stretch (α,β-unsaturated ketone)	
~1674	C=C stretch	

## Mass Spectrometry (MS) Data (Electron Ionization)

Compound	Major m/z Peaks
Mesitylene Oxide	98 (M <sup>+</sup> ), 83, 55, 43, 29[2]
3-Penten-2-one	84 (M <sup>+</sup> ), 69, 43, 41
4-Hexen-3-one	98 (M <sup>+</sup> ), 69, 57, 41, 29

## Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-20 mg of the liquid sample into a clean, dry vial.

- Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Vortex the vial to ensure a homogeneous solution.
- Transfer the solution to a 5 mm NMR tube.[\[3\]](#)
- Instrument Parameters ( $^1\text{H}$  NMR):
  - Spectrometer: 400 MHz or higher field strength.
  - Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
  - Number of Scans: 16 to 64, depending on the sample concentration.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: -2 to 12 ppm.
- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Spectrometer: 100 MHz or higher.
  - Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
  - Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
  - Relaxation Delay: 2 seconds.
  - Spectral Width: 0 to 220 ppm.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

- Integrate the signals for  $^1\text{H}$  NMR spectra.

## Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid Film):
  - Place one to two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
  - Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
  - Mount the salt plates in the spectrometer's sample holder.
- Instrument Parameters (FTIR):
  - Scan Range: 4000 to 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16 to 32.
  - Mode: Transmittance.
- Data Acquisition:
  - Record a background spectrum of the empty salt plates.
  - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

- Sample Introduction (GC-MS):
  - Dilute the liquid sample in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

- Inject 1  $\mu\text{L}$  of the diluted sample into the gas chromatograph.
- Gas Chromatography (GC) Parameters:
  - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu\text{m}$ ).
  - Inlet Temperature: 250  $^{\circ}\text{C}$ .
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Oven Temperature Program: Initial temperature of 50  $^{\circ}\text{C}$ , hold for 2 minutes, then ramp at 10  $^{\circ}\text{C}/\text{min}$  to 250  $^{\circ}\text{C}$  and hold for 5 minutes.
- Mass Spectrometry (MS) Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[2\]](#)
  - Mass Range: m/z 35-350.
  - Ion Source Temperature: 230  $^{\circ}\text{C}$ .
  - Quadrupole Temperature: 150  $^{\circ}\text{C}$ .
- Data Analysis:
  - Identify the molecular ion peak ( $\text{M}^{+}$ ).
  - Analyze the fragmentation pattern to aid in structural elucidation and confirmation.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound.



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Caption: General workflow for spectroscopic analysis of liquid organic compounds.

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